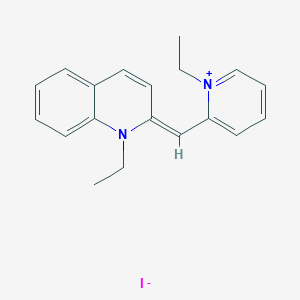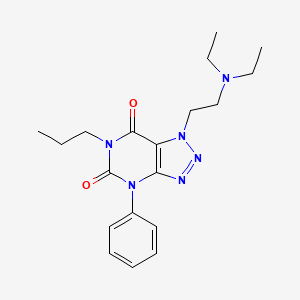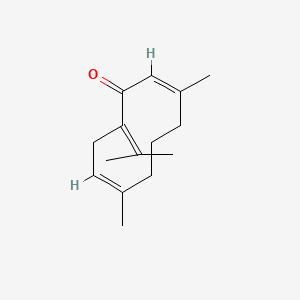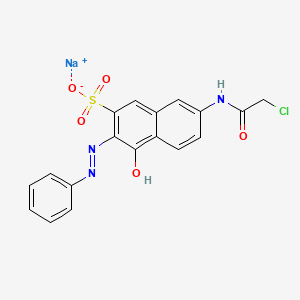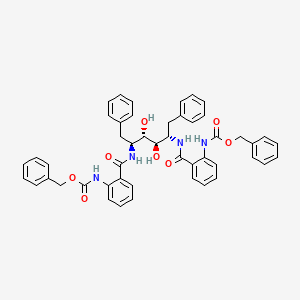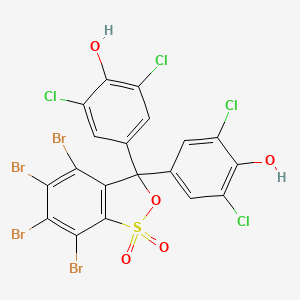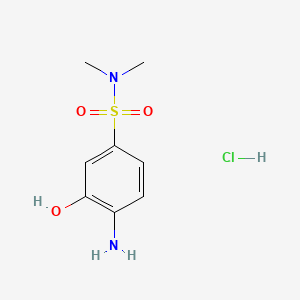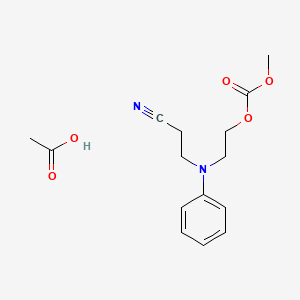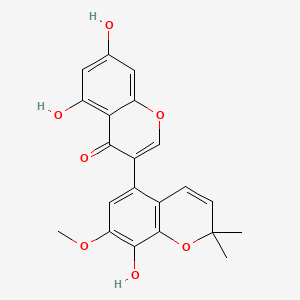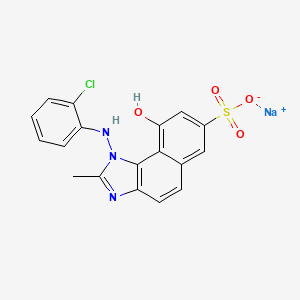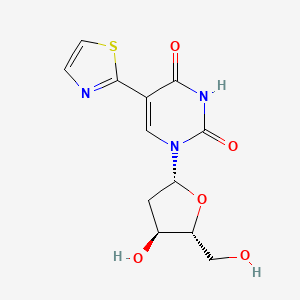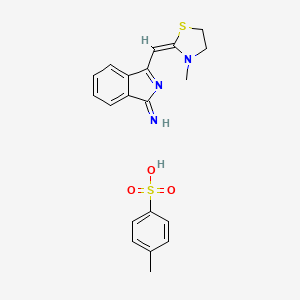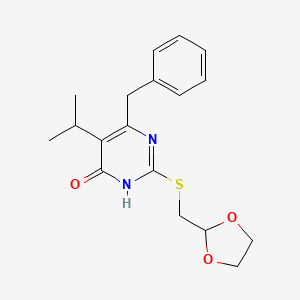
4(1H)-Pyrimidinone, 2-((1,3-dioxolan-2-ylmethyl)thio)-5-(1-methylethyl)-6-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(1H)-ピリミジノン, 2-((1,3-ジオキソラン-2-イルメチル)チオ)-5-(1-メチルエチル)-6-(フェニルメチル)-は、ピリミジノンファミリーに属する複雑な有機化合物です。
2. 製法
合成経路と反応条件
4(1H)-ピリミジノン, 2-((1,3-ジオキソラン-2-イルメチル)チオ)-5-(1-メチルエチル)-6-(フェニルメチル)-の合成は、通常、多段階の有機反応を伴います。一般的な出発物質には、ピリミジノン誘導体、ジオキソラン、およびチオール化合物が含まれます。反応条件は、目的の生成物が収率と純度が高く得られるように、特定の触媒、溶媒、および温度制御を必要とすることがよくあります。
工業的製造方法
このような化合物の工業的製造方法は、通常、実験室規模の合成手順のスケールアップを伴います。これには、大規模生産のための反応条件の最適化、安全プロトコルの確保、結晶化やクロマトグラフィーなどの精製技術の実装が含まれます。
3. 化学反応の分析
反応の種類
酸化: この化合物は酸化反応を受ける可能性があり、多くの場合、過酸化水素や過マンガン酸カリウムなどの試薬を使用します。
還元: 還元反応には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬が関与する可能性があります。
置換: 分子の官能基に応じて、求核置換反応または求電子置換反応が発生する可能性があります。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、およびその他の酸化剤。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、およびその他の還元剤。
置換: ハロゲン化剤、求核剤、および求電子剤。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、一方、還元はチオールまたはアルコールを生成する可能性があります。
4. 科学研究への応用
化学
化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用される可能性があります。その独特の構造は、さまざまな化学的修飾を可能にするため、合成有機化学において貴重なものです。
生物学
生物学的研究では、ピリミジノン化合物の誘導体は、酵素阻害剤または受容体アゴニスト/アンタゴニストとしての可能性について頻繁に研究されています。それらは、診断ツールの開発や生化学的アッセイにおけるプローブとしても使用される可能性があります。
医学
医薬品化学への応用には、潜在的な治療薬としてのこの化合物の調査が含まれます。それは、がん、感染症、または神経疾患などの疾患の治療における有効性について調べられる可能性があります。
産業
産業セクターでは、このような化合物は、新しい材料、農薬の開発、またはその他の貴重な化学物質の合成における中間体として使用される可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2-((1,3-dioxolan-2-ylmethyl)thio)-5-(1-methylethyl)-6-(phenylmethyl)- typically involves multi-step organic reactions. Common starting materials might include pyrimidinone derivatives, dioxolane, and thiol compounds. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of pyrimidinone compounds are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. They may also be used in the development of diagnostic tools or as probes in biochemical assays.
Medicine
Medicinal chemistry applications include the investigation of this compound as a potential therapeutic agent. It might be explored for its efficacy in treating diseases such as cancer, infections, or neurological disorders.
Industry
In the industrial sector, such compounds could be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable chemicals.
作用機序
4(1H)-ピリミジノン, 2-((1,3-ジオキソラン-2-イルメチル)チオ)-5-(1-メチルエチル)-6-(フェニルメチル)-の作用機序は、生物学的標的との特定の相互作用に依存します。これには、酵素や受容体に結合し、その活性を調節し、さまざまな細胞経路に影響を与えることが含まれる可能性があります。正確な分子標的と関与する経路を解明するには、詳細な研究が必要です。
6. 類似の化合物との比較
類似の化合物
ピリミジノン誘導体: コア構造は似ていますが、置換基が異なる化合物。
ジオキソラン含有化合物: ジオキソラン環を含む分子。
チオエーテル含有化合物: 硫黄含有結合を含む化合物。
独自性
4(1H)-ピリミジノン, 2-((1,3-ジオキソラン-2-イルメチル)チオ)-5-(1-メチルエチル)-6-(フェニルメチル)-の独自性は、官能基の特定の組み合わせにあります。これは、他の類似の化合物と比較して、独特の化学反応性と生物活性を付与する可能性があります。
類似化合物との比較
Similar Compounds
Pyrimidinone Derivatives: Compounds with similar core structures but different substituents.
Dioxolane-Containing Compounds: Molecules that include the dioxolane ring.
Thioether-Containing Compounds: Compounds with sulfur-containing linkages.
Uniqueness
The uniqueness of 4(1H)-Pyrimidinone, 2-((1,3-dioxolan-2-ylmethyl)thio)-5-(1-methylethyl)-6-(phenylmethyl)- lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
特性
CAS番号 |
199852-04-5 |
|---|---|
分子式 |
C18H22N2O3S |
分子量 |
346.4 g/mol |
IUPAC名 |
4-benzyl-2-(1,3-dioxolan-2-ylmethylsulfanyl)-5-propan-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C18H22N2O3S/c1-12(2)16-14(10-13-6-4-3-5-7-13)19-18(20-17(16)21)24-11-15-22-8-9-23-15/h3-7,12,15H,8-11H2,1-2H3,(H,19,20,21) |
InChIキー |
GSYOSEFHNNIGIM-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(N=C(NC1=O)SCC2OCCO2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


